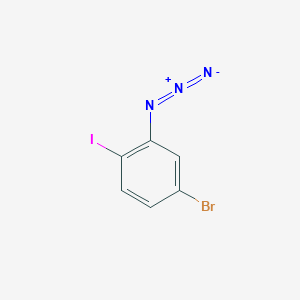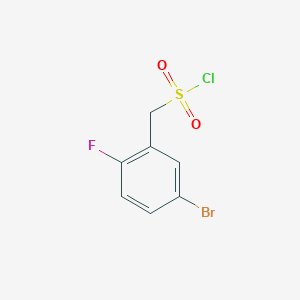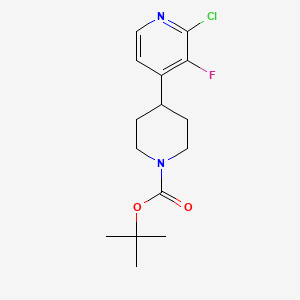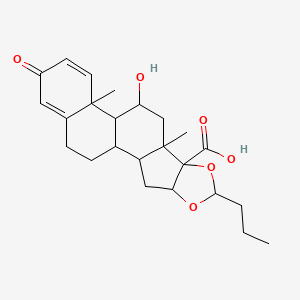
1-Bromo-4-ethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane chain with a bromine atom attached to the first carbon and an ethyl group attached to the fourth carbon. This compound is a primary alkyl halide, which means the carbon bonded to the bromine atom is only attached to one other alkyl group. Alkyl halides like this compound are known for their reactivity and are widely used in organic synthesis and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexane can be synthesized through the bromination of 4-ethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Bromo-4-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. The SN2 mechanism involves a single step where the nucleophile attacks the carbon bonded to the bromine, while the SN1 mechanism involves a two-step process with the formation of a carbocation intermediate.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom. The E2 mechanism involves a single step, while the E1 mechanism involves the formation of a carbocation intermediate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻). The reaction conditions typically involve polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used. The reaction conditions often involve elevated temperatures to facilitate the elimination process.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-1-hexene
科学的研究の応用
1-Bromo-4-ethylhexane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry:
Material Science: It is used in the preparation of polymers and other materials with specific properties. The presence of the bromine atom can impart flame-retardant properties to the materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors
作用機序
The mechanism of action of 1-Bromo-4-ethylhexane primarily involves its reactivity as an alkyl halide. The bromine atom, being more electronegative than carbon, creates a polarized carbon-bromine bond, making the carbon atom electrophilic. This electrophilic carbon is susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. Additionally, the presence of the bromine atom can facilitate elimination reactions, resulting in the formation of alkenes .
類似化合物との比較
1-Bromo-2-ethylhexane: Similar in structure but with the bromine atom attached to the second carbon.
1-Bromo-3-ethylhexane: Similar in structure but with the bromine atom attached to the third carbon.
1-Bromo-4-methylhexane: Similar in structure but with a methyl group instead of an ethyl group attached to the fourth carbon.
Uniqueness: 1-Bromo-4-ethylhexane is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The presence of the ethyl group at the fourth carbon can also affect the steric and electronic properties of the molecule, making it distinct from its isomers .
特性
分子式 |
C8H17Br |
|---|---|
分子量 |
193.12 g/mol |
IUPAC名 |
1-bromo-4-ethylhexane |
InChI |
InChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChIキー |
NWIJWFWYUFMQFL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)





![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)

![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)


![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
